8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Description
The compound seems to be a derivative of the 1,3-diazaspiro[4.5]decane-2,4-dione class . These compounds are often used in the synthesis of various pharmaceuticals .
Synthesis Analysis
While the specific synthesis for “8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is not available, similar compounds have been synthesized using various methods. For example, cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione, a key intermediate in the synthesis of spirotetramat, was synthesized by catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction .Scientific Research Applications
Crystal Structure and Synthesis
Research on compounds with structural similarities to 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione focuses on their design, synthesis, and crystal structure analysis. For example, Zeng, Wang, and Jiang (2018) explored the design and crystal structures of compounds fused with different groups, highlighting the significance of structural determination in understanding the properties and potential applications of such molecules Zeng, W., Wang, X., & Jiang, J. (2018). These studies are foundational for developing new materials with specific physical or chemical properties, indicating a broad application in materials science.
Antimicrobial and Detoxification Applications
Compounds structurally related to 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their antimicrobial and detoxification potential. For instance, Ren et al. (2009) synthesized a new N-halamine precursor and bonded it onto cotton fabrics, demonstrating its efficacy in antimicrobial activities and potential for detoxification applications Ren, X., Akdag, A., Kocer, H., Worley, S. D., Broughton, R., & Huang, T. (2009). This suggests that similar compounds could be explored for their use in creating antimicrobial surfaces or materials for detoxification purposes.
properties
IUPAC Name |
3-[(4-methylphenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,30)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHQQBBVHKLPRA-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C=CC4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
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